molecular formula C6H11BrO5 B1383041 (2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal CAS No. 40486-92-8

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal

Cat. No.: B1383041
CAS No.: 40486-92-8
M. Wt: 243.05 g/mol
InChI Key: GGVVBDUYWFUSBV-JGWLITMVSA-N
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Description

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal is a brominated sugar derivative. This compound is characterized by its four hydroxyl groups and a bromine atom attached to a hexanal backbone. The specific stereochemistry of the compound is indicated by the (2R,3S,4S,5S) configuration, which refers to the spatial arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal typically involves the bromination of a suitable sugar precursor. One common method is the bromination of D-glucose derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an aqueous or organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters are optimized to achieve high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bromine atom and hydroxyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal
  • (2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal
  • (2R,3S,4S,5S)-6-iodo-2,3,4,5-tetrahydroxyhexanal

Uniqueness

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs

Properties

IUPAC Name

(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVVBDUYWFUSBV-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 2
(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 3
(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 4
(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 5
(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 6
(2R,3S,4S,5S)-6-bromo-2,3,4,5-tetrahydroxyhexanal

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